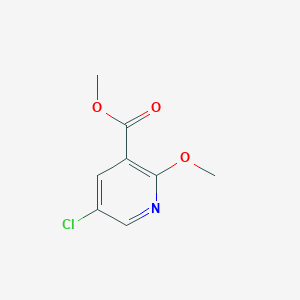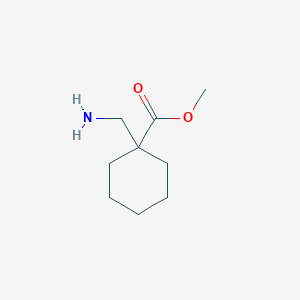![molecular formula C7H12N2O2 B1317303 (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-26-9](/img/structure/B1317303.png)
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
Overview
Description
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one, also known as (9AR-HHPO), is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrazinone family, which is a group of organic compounds that contain a pyrazinone ring. It has been widely studied due to its potential to act as an inhibitor in various biochemical processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one involves the cyclization of a dipeptide intermediate.
Starting Materials
N-Boc-L-phenylalanine, N-Boc-L-proline, Boc2O, HCl, NaOH, NaHCO3, Na2SO4, EtOAc, MeOH, H2O
Reaction
Boc2O is added to a solution of N-Boc-L-phenylalanine and N-Boc-L-proline in dry EtOAc., The resulting mixture is stirred at room temperature for 24 hours., The reaction mixture is then diluted with EtOAc and washed with HCl, NaOH, and NaHCO3., The organic layer is dried over Na2SO4 and concentrated under reduced pressure., The resulting dipeptide intermediate is dissolved in MeOH and treated with HCl., The resulting solution is stirred at room temperature for 24 hours., The solvent is removed under reduced pressure and the residue is dissolved in H2O., The resulting solution is adjusted to pH 7 with NaOH and extracted with EtOAc., The organic layer is dried over Na2SO4 and concentrated under reduced pressure., The resulting product is purified by column chromatography to yield (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one.
Scientific Research Applications
(9AR-HHPO) has been studied extensively due to its potential as an inhibitor in various biochemical processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been found to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, (9AR-HHPO) has been studied for its potential to inhibit the growth of cancer cells.
Mechanism Of Action
The exact mechanism of action of (9AR-HHPO) is still under investigation. However, it is believed that the compound works by inhibiting the activity of enzymes involved in biochemical processes. It is thought to do this by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from binding to its substrate and carrying out its function.
Biochemical And Physiological Effects
The biochemical and physiological effects of (9AR-HHPO) have been studied in various animal models. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to reduce the levels of certain cytokines, which are involved in the inflammatory response. Additionally, (9AR-HHPO) has been found to reduce the levels of certain lipids, which are involved in the development of cardiovascular disease.
Advantages And Limitations For Lab Experiments
(9AR-HHPO) has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to synthesize. Additionally, it is a relatively stable compound, which makes it easier to store and handle. However, (9AR-HHPO) is also a relatively toxic compound, which can be an issue when working with animals or tissue cultures. Additionally, its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research involving (9AR-HHPO). One possible direction is to further investigate its mechanism of action and its effects on various biochemical processes. Additionally, further studies could be conducted to investigate its potential as an anti-cancer agent. Furthermore, further research could be done to investigate the potential of (9AR-HHPO) as an anti-inflammatory and anti-oxidant agent. Finally, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases, such as cardiovascular disease and neurodegenerative diseases.
properties
IUPAC Name |
(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224439 | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one | |
CAS RN |
930783-26-9 | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930783-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
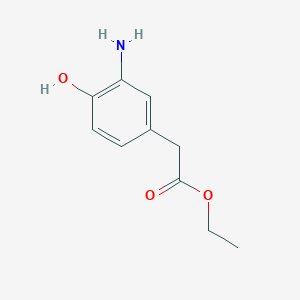

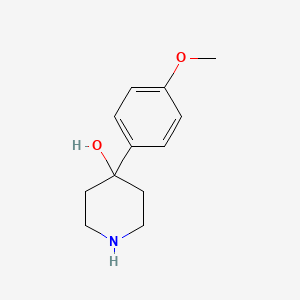
![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)
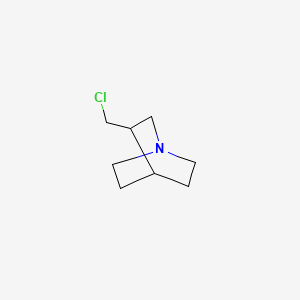

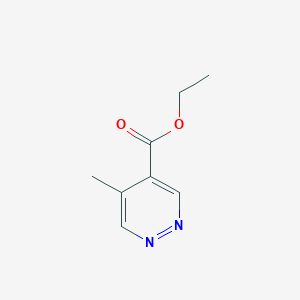
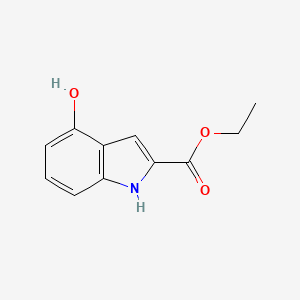


![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
